molecular formula C6H12ClF2NO2 B6214040 methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride CAS No. 2728726-63-2

methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride

Cat. No. B6214040
CAS RN: 2728726-63-2
M. Wt: 203.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride, also known as MDH, is a synthetic compound that has been used in a variety of scientific applications, including medicinal chemistry, drug discovery, and biochemistry. MDH is a crystalline solid with a melting point of 108-110°C and a boiling point of 163-165°C. It is a white, odorless powder that is soluble in water and ethanol. MDH has been used in a variety of scientific applications due to its unique properties, including its stability, low toxicity, and low cost.

Scientific Research Applications

Methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride has been used in a variety of scientific research applications, including medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride has been used in the synthesis of a number of drugs, including anti-inflammatory agents, anticonvulsants, and anti-arrhythmic drugs. In drug discovery, methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride has been used in the synthesis of novel compounds for the treatment of a variety of diseases. In biochemistry, methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride has been used to study the structure and function of proteins and nucleic acids.

Mechanism of Action

Methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride is a synthetic compound that has no known biological activity. However, it has been used in a variety of scientific applications due to its unique properties, including its stability, low toxicity, and low cost.
Biochemical and Physiological Effects
methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride has no known biochemical or physiological effects. However, it has been used in a variety of scientific applications due to its unique properties, including its stability, low toxicity, and low cost.

Advantages and Limitations for Lab Experiments

Methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride has a number of advantages for use in laboratory experiments, including its stability, low toxicity, and low cost. However, it is important to note that methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride is a synthetic compound and has no known biological activity. Therefore, it should not be used to study the biochemical or physiological effects of a compound.

Future Directions

In the future, methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride may be used in a variety of applications, such as drug delivery, drug screening, and drug-target identification. Additionally, methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride may be used to synthesize novel compounds for the treatment of a variety of diseases. Furthermore, methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride may be used in the synthesis of polymers, which could be used to create materials with novel properties. Finally, methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride may be used as a catalyst in organic synthesis, which could enable the synthesis of complex molecules.

Synthesis Methods

Methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride is synthesized through a reaction between 2-amino-5,5-difluoropentanoic acid and hydrochloric acid. This reaction produces a salt, which is then crystallized to yield the desired product. The synthesis method for methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride is relatively simple and can be performed on a small scale in a laboratory.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,2-difluoropentanoic acid", "methylamine", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Conversion of 2,2-difluoropentanoic acid to 2,2-difluoropentanoyl chloride using thionyl chloride", "Step 2: Reaction of 2,2-difluoropentanoyl chloride with methylamine in diethyl ether to form methyl (2R)-2-amino-5,5-difluoropentanoate", "Step 3: Hydrolysis of methyl (2R)-2-amino-5,5-difluoropentanoate with sodium hydroxide to form (2R)-2-amino-5,5-difluoropentanoic acid", "Step 4: Conversion of (2R)-2-amino-5,5-difluoropentanoic acid to methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride using hydrochloric acid" ] }

CAS RN

2728726-63-2

Molecular Formula

C6H12ClF2NO2

Molecular Weight

203.6

Purity

95

Origin of Product

United States

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